molecular formula C4H10ClNS B600125 Azetidine-3-thiol hydrochloride CAS No. 179337-60-1

Azetidine-3-thiol hydrochloride

Cat. No.: B600125
CAS No.: 179337-60-1
M. Wt: 139.641
InChI Key: PKQXOKYPKFJWAP-UHFFFAOYSA-N
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Description

Azetidine-3-thiol hydrochloride is a four-membered heterocyclic compound containing a sulfur atom and a nitrogen atom within its ring structure. This compound is known for its significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles. This compound is utilized in various fields, including organic synthesis, medicinal chemistry, and polymer science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidine-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with an azetidine precursor in the presence of a strong acid to form the hydrochloride salt. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Azetidine-3-thiol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted azetidine derivatives.

Scientific Research Applications

Azetidine-3-thiol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.

    Thiazolidine: A five-membered ring containing both sulfur and nitrogen atoms, with lower ring strain compared to azetidine.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity.

Uniqueness: Azetidine-3-thiol hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

azetidine-3-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVAOKPPTCPUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179337-60-1
Record name azetidine-3-thiol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes azetidine-3-thiol hydrochloride a significant compound in pharmaceutical synthesis?

A1: this compound is a crucial building block for creating the side chain of certain carbapenem antibiotics, including tebipenem pivoxil. [, ] These antibiotics are known for their broad-spectrum activity against a wide range of bacterial infections.

Q2: Can you describe a specific example of how this compound is used in drug synthesis?

A2: Absolutely. One research paper describes the synthesis of 1-(1,3-thiazolin-2-yl)this compound (4), a key intermediate for the oral carbapenem antibiotic L-084. [] The researchers used 1-azabicyclo[1.1.0]butane (ABB) to synthesize various azetidine derivatives, ultimately leading to the formation of compound (4) via the hydrolysis of a protected azetidine-3-thiol derivative.

Q3: The research mentions different synthetic routes. Are there advantages to a particular method?

A3: Yes, different synthetic approaches offer advantages in terms of yield, cost, and process efficiency. For example, one paper highlights a method for synthesizing the side chain of tebipenem pivoxil using 2-(methylthio)-4,5-dihydrothiazole as the starting material. [] This method claims to improve the yield of 1-(4,5-dihydrothiazol-2-yl)this compound, simplify the synthesis process, and reduce overall costs compared to previous methods.

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